molecular formula C13H18O5S B1240638 (R)-ethofumesate

(R)-ethofumesate

Cat. No.: B1240638
M. Wt: 286.35 g/mol
InChI Key: IRCMYGHHKLLGHV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Ethofumesate is a single-enantiomer herbicide standard crucial for advanced agrochemical and environmental research. Ethofumesate is a selective systemic herbicide used for pre- and post-emergence control of grasses and broad-leaved weeds in crops like sugarbeet, onions, and turfgrass . As a chiral compound, it exists as two enantiomers, and the (R)-enantiomer may exhibit distinct biological activity and environmental behavior compared to its (S)-counterpart. Research indicates that the enantiomers of ethofumesate degrade stereoselectively in different environments, such as turfgrass and soil, which can impact overall efficacy and environmental persistence . Furthermore, in vitro studies have demonstrated that the enantiomers of ethofumesate enantioselectively inhibit human cytochrome P450 enzymes, specifically CYP2C19, with the (-)-enantiomer showing higher inhibitory potency . This makes this compound vital for investigating enantiomer-specific pesticide-drug interactions and for accurate environmental monitoring. Its primary research applications include studying enantioselective metabolism in plants and soil , investigating its mechanism of action involving the inhibition of lipid synthesis and cell division , assessing its enantioselective ecotoxicological effects on non-target organisms , and serving as an analytical standard for residue method development. This product is intended for research use by qualified professionals only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

IUPAC Name

[(2R)-2-ethoxy-3,3-dimethyl-2H-1-benzofuran-5-yl] methanesulfonate

InChI

InChI=1S/C13H18O5S/c1-5-16-12-13(2,3)10-8-9(18-19(4,14)15)6-7-11(10)17-12/h6-8,12H,5H2,1-4H3/t12-/m1/s1

InChI Key

IRCMYGHHKLLGHV-GFCCVEGCSA-N

SMILES

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C

Isomeric SMILES

CCO[C@H]1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C

Canonical SMILES

CCOC1C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)(C)C

Origin of Product

United States

Stereochemistry and Enantioselective Aspects of Ethofumesate

Structural Basis of Ethofumesate (B166128) Chirality

The chirality of the ethofumesate molecule originates from a single stereocenter, an asymmetrically substituted carbon atom, located at the C2 position of the benzofuran (B130515) ring. chemspider.comphenomenex.com This carbon is bonded to four different substituents: a hydrogen atom, an ethoxy group (-OCH2CH3), the oxygen atom of the benzofuran ring, and a carbon atom that is part of the dihydrobenzofuran ring system. nih.gov The specific spatial arrangement of these four groups around the C2 carbon results in the existence of two distinct stereoisomers.

Enantiomeric Forms and their Designation

Ethofumesate exists as a pair of enantiomers, which are designated as (R)-ethofumesate and (S)-ethofumesate based on the Cahn-Ingold-Prelog priority rules. ebi.ac.uktheia-land.fr These enantiomers are also often referred to by their optical rotation, with one being dextrorotatory (+) and the other levorotatory (-). nih.gov Commercially, ethofumesate is typically sold as a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers. ebi.ac.uktheia-land.fr

While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit different biological activities. acs.org Research has shown that the herbicidal activity of the two enantiomers can differ, with this compound demonstrating greater herbicidal activity against certain plant species than (S)-ethofumesate. csic.es

Enantioselective Synthesis Methodologies for this compound

The demand for enantiomerically pure forms of chiral compounds has driven the development of enantioselective synthesis methods. While general strategies for the synthesis of ethofumesate involve the reaction of p-benzoquinone with isobutyraldehyde (B47883) and ethanol, or the reaction of isobutyraldehyde and morpholine (B109124) followed by sulfonylation and chlorination, these methods typically yield the racemic mixture. slideshare.net

Achieving an enantioselective synthesis of this compound requires the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. One approach involves the kinetic resolution of a racemic mixture, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer enriched. Another strategy is asymmetric synthesis, which aims to create the desired stereocenter with a high degree of stereoselectivity from a prochiral starting material. While specific, detailed industrial-scale enantioselective synthesis routes for this compound are not widely published in the public domain, the principles of asymmetric catalysis, such as those involving chiral metal complexes or organocatalysts, are applicable. rsc.org

Enantiomeric Purity and its Analytical Determination

The enantiomeric purity of a sample of this compound is a critical quality parameter, and it is typically expressed as enantiomeric excess (ee). Enantiomeric excess is a measure of the degree to which one enantiomer is present in greater amounts than the other.

Several analytical techniques are employed to determine the enantiomeric purity of ethofumesate. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method. acs.orgtandfonline.comnih.gov Chiral stationary phases, such as those based on cellulose-tris(3,5-dimethylphenylcarbamate), can differentiate between the enantiomers, allowing for their separation and quantification. acs.orgtandfonline.comnih.gov The choice of mobile phase, often a mixture of n-hexane and an alcohol like isopropanol (B130326) or isobutanol, and the column temperature can be optimized to achieve baseline separation of the enantiomers. acs.orgnih.gov

Other analytical methods for determining enantiomeric purity include:

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate enantiomers. cat-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for the determination of their relative concentrations. mit.edu

Capillary Electrophoresis (CE): This technique, using a chiral selector in the running buffer, can also achieve enantiomeric separation. acs.org

The validation of these analytical methods typically includes assessing parameters such as linearity, precision, and the limit of detection (LOD) to ensure accurate and reliable results. acs.orgnih.gov

Below is an interactive data table summarizing the analytical methods for determining the enantiomeric purity of ethofumesate.

Analytical TechniqueChiral Selector/Stationary PhaseMobile Phase/ConditionsDetection MethodReference(s)
Chiral HPLC Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC)n-hexane/isobutanolUV acs.orgnih.gov
Chiral HPLC Cellulose-Tris-(3,5-dimethylphenylcarbamate)n-hexane/isopropanol (1%)UV, Polarimetric tandfonline.com
Chiral HPLC Cellulose (B213188) tris-(4-methylbenzoate)n-hexane/ethanol (90:10)UV researchgate.net
NMR Spectroscopy Cyclodextrins as chiral selectors-¹H NMR tandfonline.com
Capillary Electrophoresis Sulfobutyl ether β-cyclodextrin-- acs.org

Biochemical and Physiological Mechanisms of Action in Plants

Primary Target-Site Inhibition: Very Long Chain Fatty Acid (VLCFA) Synthesis Pathway

(R)-ethofumesate, the herbicidally active stereoisomer of ethofumesate (B166128), primarily acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plant species. researchgate.netmdpi.compurdue.edu VLCFAs are fatty acids with carbon chains longer than 18 atoms, which are essential precursors for a variety of critical plant components. frontiersin.orgnih.govnih.gov These include cuticular waxes, suberin, and certain membrane lipids. frontiersin.orgnih.govnih.gov The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) system. frontiersin.orgmdpi.compnas.org This complex sequentially adds two-carbon units to a growing fatty acyl-CoA chain. frontiersin.orgpnas.orgcambridge.org

The FAE complex consists of four core enzymes that catalyze sequential reactions:

3-ketoacyl-CoA synthase (KCS): This enzyme catalyzes the initial and rate-limiting condensation step. frontiersin.orgcambridge.org

3-ketoacyl-CoA reductase (KCR): Reduces the product of the KCS reaction. frontiersin.org

3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the resulting compound. frontiersin.org

trans-2,3-enoyl-CoA reductase (ECR): The final reduction step, yielding an acyl-CoA chain that is two carbons longer. pnas.org

Ethofumesate is classified as a Group 15 (formerly Group 8) herbicide, which targets the VLCFA elongase enzymes. researchgate.netcambridge.org Inhibition of this pathway disrupts the production of essential lipids, leading to a cascade of downstream effects that ultimately result in plant death. researchgate.netpjoes.com

Molecular Interactions at the VLCFA Synthesis Site

The specific molecular target of this compound within the VLCFA synthesis pathway is the 3-ketoacyl-CoA synthase (KCS), the condensing enzyme that initiates the elongation cycle. researchgate.netcambridge.orgresearchgate.net KCS enzymes are encoded by a large family of genes, and different KCS isoforms exhibit specificity for acyl-CoA substrates of varying chain lengths. frontiersin.org

Research indicates that herbicides targeting VLCFA synthesis, including the benzofuran (B130515) family to which ethofumesate belongs, interact with a conserved, reactive cysteine residue within the active site of the KCS enzyme. researchgate.netcambridge.orgresearchgate.net This interaction is believed to be a nucleophilic attack, where the herbicide molecule effectively binds to and inactivates the enzyme, preventing it from condensing the fatty acyl-CoA substrate with malonyl-CoA. cambridge.orgresearchgate.net This blockage of the first committed step of the elongation process halts the entire VLCFA synthesis pathway. cambridge.org While the precise binding mode of this compound has not been fully elucidated at the atomic level, its inhibitory action on KCS activity is well-established. nih.gov

Enantioselective Inhibition Profiles of this compound and its Stereoisomers

Ethofumesate possesses a chiral center, meaning it exists as two stereoisomers (enantiomers): this compound and (S)-ethofumesate. researchgate.net It is the (R)-enantiomer, also referred to as (+)-ethofumesate, that is primarily responsible for the compound's herbicidal activity. researchgate.netnih.gov

Studies comparing the biological activity of the two enantiomers have demonstrated significant enantioselectivity. The (R)-isomer exhibits substantially greater herbicidal efficacy against sensitive weed species compared to the (S)-isomer. nih.gov For example, one study noted that the herbicidal activity of this compound against the sensitive species Portulaca grandiflora was greater than that of (S)-ethofumesate. nih.gov This difference in activity strongly suggests that the binding site on the target KCS enzyme is stereospecific, accommodating the (R)-enantiomer much more effectively than the (S)-enantiomer.

Interestingly, while the herbicidal action is enantioselective, some environmental fate processes such as soil degradation and leaching show negligible enantioselectivity. nih.gov

FeatureThis compound(S)-Ethofumesate
Herbicidal Activity HighLow to Negligible
Primary Target VLCFA Elongase (KCS)VLCFA Elongase (KCS)
Binding to Target Site EffectiveIneffective
Environmental Degradation Similar to (S)-formSimilar to (R)-form

Cellular and Subcellular Effects in Susceptible Plant Species

The inhibition of VLCFA synthesis by this compound triggers a range of observable and detrimental effects at the cellular and subcellular levels in susceptible plants. researchgate.netpjoes.com These effects are direct consequences of the depletion of VLCFAs and their derivatives, which are vital for normal plant growth and development. nih.govmdpi.com

Inhibition of Meristematic Growth

A primary and conspicuous symptom of ethofumesate action is the potent inhibition of growth in meristematic tissues. researchgate.netpjoes.comfao.orgalbaugh.com Meristems are regions of actively dividing cells responsible for plant growth, including the development of shoots and roots. ucanr.edu By halting the production of VLCFAs, this compound disrupts the formation of new cells and tissues. This is particularly evident in the emerging shoots of grasses and the roots of broadleaf weeds. pjoes.comfao.org The inhibition of shoot development is a key factor that prevents the emergence and growth of susceptible weed seedlings. cambridge.org Symptoms often include stunting, swelling of the crown or shoot base, and deformed leaves. researchgate.netpurdue.edu

Retardation of Cellular Division

Closely linked to the inhibition of meristematic growth is the retardation of cellular division, or mitosis. researchgate.netpjoes.comfao.orgalbaugh.com While the primary mechanism is the inhibition of VLCFA synthesis, this disruption has secondary effects on the processes of cell division. nih.gov The synthesis of new membranes and proper cell plate formation during cytokinesis requires a steady supply of lipids, including those derived from VLCFAs. A deficiency in these components can interfere with the structural integrity required for cells to divide correctly. ucanr.edu Herbicides that inhibit VLCFA synthesis are often described as inhibitors of cell division, leading to stunted growth and malformed tissues in affected plants. nih.gov

Impact on Cuticular Formation and Development

This compound significantly impacts the formation of the plant cuticle, the protective waxy layer covering the epidermis of leaves and stems. researchgate.netpjoes.comfao.org A major function of VLCFAs is to serve as precursors for the biosynthesis of cuticular waxes. nih.govnih.gov These waxes are predominantly composed of long-chain alkanes, esters, primary alcohols, and ketones derived from VLCFAs. nih.govcambridge.org

By inhibiting VLCFA synthesis, ethofumesate severely reduces the deposition of these epicuticular waxes. cambridge.orgnih.govcambridge.org Scanning electron microscopy has revealed that ethofumesate treatment can almost completely eliminate the crystalline wax structures on the leaf surface of susceptible plants like cabbage. nih.gov Research has shown a marked decrease in major wax components such as n-nonocosane and n-nonocosan-15-one. nih.gov This disruption of the cuticle has several consequences:

Increased Cuticular Transpiration: The loss of the protective wax layer increases water loss from the leaf surface. nih.gov

Altered Leaf Morphology: In some species like sugar beet, the reduction in epicuticular wax can cause young leaves to fuse together instead of unfolding normally. umn.edu

Enhanced Herbicide Penetration: A compromised cuticle can lead to increased foliar absorption of other herbicides applied in a tank mix. cambridge.org

Plant Component AffectedObserved EffectReference
n-nonocosane Decreased deposition nih.gov
n-nonocosan-15-one Decreased deposition nih.gov
Long chain waxy esters Increased deposition (in cabbage) nih.govcambridge.org
Alkanes Decreased deposition cambridge.org

The collective impact of these cellular and subcellular disruptions—inhibited growth, arrested cell division, and a defective cuticle—leads to the eventual death of susceptible plant species. researchgate.netpurdue.edu

Downstream Physiological Responses in Plants

The application of this compound initiates a cascade of downstream physiological and morphological changes in susceptible plants, which are the visible manifestation of the herbicide's primary biochemical mode of action. These responses are a direct consequence of the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts numerous critical developmental processes.

The most prominent and immediate physiological responses to this compound exposure are related to growth inhibition. Susceptible plants exhibit a significant stunting of growth, which is a hallmark symptom of Group 15 herbicides. purdue.edu This growth retardation is a direct result of the inhibition of cell division and meristematic activity. weedcontrolproduct.compjoes.com Meristems, the regions of active cell division and growth, are particularly sensitive to the effects of ethofumesate. pjoes.comfao.org The disruption of VLCFA synthesis directly impacts the formation of new cells and tissues, leading to a cessation of both root and shoot elongation.

Morphological deformities are also a common downstream response. Treated plants often display symptoms such as epinasty (downward bending of leaves), swelling of the crown or shoot base, and the development of wrinkled and deformed leaves. purdue.eduresearchgate.net In some cases, organ fusion has been observed. purdue.eduresearchgate.net These symptoms are indicative of disrupted cell expansion and differentiation, which are dependent on the proper functioning of cell membranes and the deposition of cuticular waxes, both of which are compromised by the lack of VLCFAs. weedcontrolproduct.comchemicalwarehouse.com The development of leaf primordia is also negatively affected, contributing to the swollen shoot base and eventual senescence and death of the plant. purdue.eduresearchgate.net

Another notable physiological effect is the alteration of the plant's cuticle. Ethofumesate limits the formation of the waxy cuticle, which serves as a protective barrier against environmental stresses and regulates water loss. weedcontrolproduct.compjoes.comfao.org This impairment of cuticle formation can lead to increased susceptibility to secondary stresses and desiccation. Furthermore, some studies have noted a darker green coloration of the leaves in affected plants, a phenomenon that may be linked to the stunting of growth and a concentration of chlorophyll (B73375) in the smaller leaf area. purdue.eduresearchgate.net

The extent of these physiological responses can vary between plant species, reflecting differences in their inherent tolerance to ethofumesate. For instance, annual bluegrass (Poa annua) is highly susceptible, exhibiting severe stunting and morphological abnormalities. purdue.edu In contrast, perennial ryegrass shows a higher level of tolerance. purdue.edu This differential susceptibility can be partly attributed to variations in the rate of herbicide absorption, translocation, and metabolism among different species. purdue.edu

Research has also investigated the impact of ethofumesate on various growth parameters. Studies on wild plant species have shown that exposure to ethofumesate vapors can cause foliar injury and reduce growth in a significant number of species. nih.gov The extent of this foliar injury has been observed to have a weak positive correlation with the relative growth rates and specific leaf area of the tested species. nih.gov

The following table summarizes key research findings on the downstream physiological responses of plants to this compound:

Plant SpeciesObserved Physiological ResponseResearch Finding
Annual bluegrass (Poa annua)Stunting of growth, epinasty, swelling of the crown, darker green color, organ fusion, wrinkled and deformed leaves, swollen shoot base, senescence, and death. purdue.eduresearchgate.netHighly susceptible to ethofumesate due to higher herbicide absorption compared to other grass species. purdue.edu
Various wild plant speciesFoliar injury and growth reduction. nih.govThe extent of foliar injury showed a weak positive relationship with relative growth rates and specific leaf area. nih.gov
Sugarbeet (Beta vulgaris L.)Generally tolerant, especially at later growth stages. bsdf-assbt.orgUsed as a selective herbicide in sugarbeet cultivation. purdue.edubsdf-assbt.org
Perennial ryegrass (Lolium perenne L.)High level of tolerance. purdue.eduCan withstand higher application rates of ethofumesate compared to susceptible species. purdue.edu

Uptake, Translocation, and Metabolism of R Ethofumesate in Plant Systems

Translocation Patterns within Plant Vasculature

Once absorbed, the movement of (R)-ethofumesate within the plant is critical to its herbicidal action. This translocation primarily occurs via the xylem, with very limited movement in the phloem.

As a systemic herbicide, ethofumesate (B166128) is translocated upward from the point of uptake to the foliage. weedcontrolproduct.compjoes.com This movement from the roots or emerging shoots to the leaves occurs principally through the xylem, the plant's water-conducting tissue. cambridge.orgsmbsc.comcropj.com Research on sugarbeets demonstrated rapid acropetal (upward) translocation following both root and foliar applications. researchgate.net Differential translocation via the xylem can be a factor in plant tolerance. For instance, after root absorption, the tolerant St. Augustinegrass was found to translocate approximately 20% less of the absorbed radioactivity to its shoots compared to the more susceptible bermudagrass and seashore paspalum. semanticscholar.org

Scientific evidence indicates that ethofumesate exhibits minimal to no mobility within the phloem. purdue.educambridge.org Studies have consistently shown that following foliar application, ethofumesate is not translocated out of the treated leaves to other parts of the plant. nuturf.com.auadama.comresearchgate.netsemanticscholar.orgsbreb.org This lack of basipetal (downward) movement means the herbicide does not readily move from mature leaves (sources) to areas of new growth or storage organs (sinks). researchgate.net This immobility in the phloem is a key characteristic of the herbicide's behavior within the plant.

Variations in translocation patterns among different plant species contribute to the selective nature of ethofumesate. While foliar absorption differences are often the primary basis for selectivity, translocation efficiency can also play a role. A study comparing three turfgrass species revealed that the amount of absorbed herbicide that was subsequently translocated differed among them. cambridge.orgresearchgate.netcambridge.org

Interestingly, the more tolerant creeping bentgrass translocated a greater percentage of the absorbed ethofumesate than the highly susceptible annual bluegrass. cambridge.orgresearchgate.netcambridge.org This suggests that in this specific interaction, the higher rate of foliar absorption in annual bluegrass is the more decisive factor for its susceptibility, overriding the modest differences in translocation. cambridge.orgresearchgate.netcambridge.org

Table 2: Translocation of Absorbed Ethofumesate in Three Turfgrass Species Percentage of absorbed ¹⁴C translocated from the treated leaf 14 days after treatment.

SpeciesBotanical NameTranslocation of Absorbed ¹⁴C (%)
Annual BluegrassPoa annua L.2.2%
Creeping BentgrassAgrostis stolonifera L.5.8%
Perennial RyegrassLolium perenne L.2.2%
Data sourced from Kohler and Branham, 2002. cambridge.orgcambridge.org

This contrasts with selectivity mechanisms observed from root uptake, where tolerant species like St. Augustinegrass protect themselves by translocating less of the herbicide to the shoots compared to susceptible species. semanticscholar.org

Phloem Loading and Distribution

Metabolic Transformation Pathways in Plants

The biotransformation of ethofumesate in plant systems is a critical process that influences its selectivity and persistence. Plants metabolize the herbicide into various compounds, which can alter its phytotoxicity and mobility within the plant. This metabolic process involves multiple enzymatic reactions and can exhibit enantioselectivity, leading to different degradation rates for the chiral forms of the molecule. The speed of this transformation, often measured by its half-life, varies among different plant species and environmental conditions.

Identification of Plant Metabolites of Ethofumesate (e.g., 2-hydroxy and 2-oxo derivatives, methanesulfonic acid)

In plants, ethofumesate is metabolized into several key derivatives. The primary transformation pathways involve oxidation and dealkylation. Research has identified the main metabolites as the 2-hydroxy and 2-oxo derivatives of ethofumesate, along with methanesulfonic acid and eventual degradation to CO2. nih.gov

The major identified metabolites include:

2-hydroxyethofumesate (specifically 2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate): This metabolite is formed through hydroxylation at the second position of the ethofumesate molecule. federalregister.gov

Ethofumesate-2-keto (also known as 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate (B1217627) or NC 9607): This compound results from the oxidation of the 2-hydroxy group. federalregister.goveurl-pesticides.eu It is recognized as a significant environmental transformation product.

Ethofumesate-carboxylic acid (NC 20645): This metabolite is another product of the degradation pathway in plants. regulations.gov

Methanesulfonic acid : This is a smaller molecule resulting from the cleavage of the parent compound. nih.gov

Further degradation can lead to the opening of the benzofuran (B130515) ring structure. regulations.gov

Table 1: Key Plant Metabolites of Ethofumesate

Metabolite NameAlternate Name(s)Type of Transformation
2-hydroxyethofumesateNC 8493Hydroxylation
Ethofumesate-2-ketoNC 9607Oxidation
Ethofumesate-carboxylic acidNC 20645Degradation
Methanesulfonic acid-Cleavage

Enzyme Systems Involved in Plant Biotransformation

The metabolic conversion of herbicides in plants is mediated by specific enzyme systems. mdpi.com For ethofumesate, the observed reactions of hydroxylation and dealkylation are characteristic of Phase I metabolism. nih.gov These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). mdpi.comnih.govfrontiersin.org P450s are a large and versatile family of enzymes in plants responsible for detoxifying a wide range of foreign compounds (xenobiotics), including many herbicides. frontiersin.orgnih.gov

While the specific P450 enzymes responsible for ethofumesate metabolism have not been fully characterized in all plant species, their involvement is inferred from the types of metabolic products formed. mdpi.comcambridge.org These enzymes introduce functional groups, such as hydroxyl groups, which increases the water solubility of the herbicide and prepares it for subsequent metabolic steps (Phase II), which often involve conjugation with molecules like glucose or glutathione (B108866). cambridge.org

Enantioselective Metabolism in Different Plant Biotypes

Ethofumesate is a chiral herbicide, meaning it exists as two non-superimposable mirror images called enantiomers: this compound and (S)-ethofumesate. researchgate.net These are also designated as (+)- and (−)-enantiomers. Research has shown that plant enzyme systems can interact differently with each enantiomer, leading to enantioselective metabolism. researchgate.netcapes.gov.br

A study on the degradation of ethofumesate in two turfgrass species found a preferential degradation of the (–)-enantiomer. capes.gov.br This resulted in the accumulation of the (+)-enantiomer in the plant tissues, with the enantiomeric ratio of (+)/(−) reaching approximately 3. capes.gov.br This indicates that the enzymes in these grass species metabolize the (–)-enantiomer more rapidly than the (+)-enantiomer. researchgate.netcapes.gov.br This differential metabolism is significant because it leads to a shift in the enantiomeric composition of the herbicide residue within the plant over time. researchgate.net

Half-life Dynamics of this compound in Plant Matrices

The half-life of ethofumesate in plants, which is the time required for 50% of the applied amount to be metabolized or degraded, varies considerably among different plant species. This variation is a key factor in the herbicide's selectivity, as tolerant species are generally able to metabolize it more quickly.

Research findings on the half-life of ethofumesate in various plant matrices include:

In a study involving three turfgrass species (annual bluegrass, creeping bentgrass, and perennial ryegrass), ethofumesate was metabolized rapidly, with half-lives ranging from 4.5 to 7 days. cambridge.org

Another study focusing on turfgrass reported a half-life of just 3 days. acs.org

In sugar beet, a crop where ethofumesate is commonly used, degradation was also observed, with plant metabolism being significantly faster than degradation in soil. bsdf-assbt.org

These findings show that plant metabolism is a crucial route for the dissipation of ethofumesate. cambridge.orgbsdf-assbt.org

Table 2: Reported Half-life of Ethofumesate in Plant Matrices

Plant MatrixReported Half-life (days)Source
Turfgrass Species (Annual bluegrass, Creeping bentgrass, Perennial ryegrass)4.5 - 7 cambridge.org
Turfgrass3 acs.org

Environmental Fate and Degradation Pathways of R Ethofumesate

Degradation in Soil Environments

The dissipation of (R)-ethofumesate in soil is a complex process governed by microbial metabolism, chemical reactions, and photodegradation, with the rate and extent of each pathway being highly dependent on specific soil and environmental conditions.

Aerobic Soil Metabolism and Dissipation Kinetics

Under aerobic conditions, microbial metabolism is a significant route for the degradation of ethofumesate (B166128). regulations.gov The dissipation half-life (DT50) in aerobic soil ranges from 30 to 122 days, indicating that it is slowly degraded by microorganisms in soil and aquatic systems. regulations.govregulations.gov Some studies have reported a microbial dissipation half-life ranging from 83 to 253 days under aerobic conditions. nih.govepa.gov The dissipation in soil often follows biphasic first-order kinetics. researchgate.net For instance, in a study on two different soil types, the initial phase half-life in sandy loam soil was around 14.5 to 20.4 days, while the later phase was 51.8 to 65.2 days. researchgate.net In silty clay loam, the initial and later phase half-lives were approximately 10.1 to 13.0 days and 71.4 to 73.1 days, respectively. researchgate.net Another study reported a half-life of 45 days in soil at 22 to 25 °C. nih.gov

Interactive Data Table: Aerobic Soil Dissipation of Ethofumesate

Soil TypeInitial Phase DT50 (days)Later Phase DT50 (days)Overall DT50 Range (days)Reference
Sandy Loam14.5 - 20.451.8 - 65.2 researchgate.net
Silty Clay Loam10.1 - 13.071.4 - 73.1 researchgate.net
Various Soils30 - 122 regulations.govregulations.gov
Various Soils83 - 253 nih.govepa.gov
Not Specified45 (at 22-25°C) nih.gov

Anaerobic Soil Metabolism and Persistence

Ethofumesate is significantly more persistent under anaerobic conditions. epa.govresearchgate.net Laboratory studies have shown that it is stable to anaerobic soil metabolism. epa.govepa.gov A single measured anaerobic soil metabolism DT50 was 759 days. regulations.govregulations.gov This indicates that in waterlogged or oxygen-depleted soil environments, the degradation of this compound is extremely slow.

Chemical Degradation in Soil (e.g., hydrolysis, non-biological degradation)

Ethofumesate is stable to hydrolysis at pH levels of 5, 7, and 9. regulations.govregulations.gov However, some studies suggest that chemical degradation can occur, particularly in dry soil conditions. cambridge.orgcambridge.org One study proposed that the loss of ethofumesate activity in dry soil is likely due to chemical degradation, possibly through hydrolysis to a 2-keto or a 2-hydroxy product. cambridge.orgoregonstate.edu The restricted water film around soil colloids in dry conditions could enhance adsorption and lower the pH, potentially promoting hydrolysis. oregonstate.edu In one experiment, two degradation products were isolated from dry soils, with the major one identified as 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate (B1217627). cambridge.org

Photodegradation on Soil Surfaces

Photodegradation is a key dissipation pathway for ethofumesate on soil surfaces exposed to sunlight. regulations.govepa.gov The photolysis half-life in soil has been reported to be around 14 days and also as 165 hours (approximately 6.9 days). regulations.govregulations.govnih.govepa.gov This suggests that sunlight can significantly contribute to the breakdown of this compound present on the immediate soil surface.

Influence of Soil Properties on Degradation Rates (e.g., moisture, organic carbon content, pH, texture)

Several soil properties influence the degradation rate of ethofumesate.

Soil Moisture: Soil moisture content is a critical factor. oregonstate.edu Degradation is generally slower in dry soils. cambridge.org One study found that the loss of ethofumesate was greatest at the lowest moisture content and highest temperature. oregonstate.edu However, another study observed that in dry soil (2% w/w moisture), the amount of extractable ethofumesate after 12 days was only 10% of the initial amount, suggesting rapid degradation or strong binding, while no loss was observed in wet soil (20% w/w). cambridge.org This rapid loss in dry soil is attributed to chemical degradation and strong adsorption. cambridge.org

Organic Carbon Content: The adsorption of ethofumesate enantiomers shows a positive correlation with the soil organic carbon content. csic.es Higher organic matter can increase adsorption, potentially affecting availability for degradation. umaine.edu

pH: While stable to hydrolysis over a range of pH values, the pH of the micro-environment at the soil colloid surface, which can be lower in dry conditions, might influence chemical degradation. regulations.govregulations.govoregonstate.edu

Soil Texture: The type of soil influences the degradation rate. pjoes.com For instance, the DT50 value was found to be shorter in a medium silty loam soil compared to a heavy loamy sand soil, although the final residue concentration was higher in the silty loam. pjoes.com Ethofumesate is considered moderately mobile in most soils, with mobility being higher in sandy soils. epa.govepa.gov

Major and Minor Soil Transformation Products (e.g., NC 8493, ethofumesate-carboxylic acid)

The degradation of ethofumesate in soil results in the formation of several transformation products. The major routes of degradation lead to the formation of both major and minor metabolites.

Major Transformation Products:

NC 8493 (ethofumesate-2-hydroxy): This metabolite, chemically identified as 2,3-dihydro-2-hydroxy-3,3-dimethyl-5-benzofuranyl methanesulfonate, is formed during soil photolysis, aerobic soil metabolism, and anaerobic soil metabolism. regulations.govregulations.gov It is considered a major degradate primarily in soil photolysis studies, where it can reach up to 30% of the applied amount. regulations.gov

Ethofumesate-carboxylic acid (NC 20645): This compound, 2-[2-Hydroxy-5-(methylsulfonyloxy)phenyl]-2-methylpropanoic acid, is another significant transformation product. regulations.govnih.gov

Unextracted Residues: A significant portion of ethofumesate can become bound to soil particles, forming unextracted residues, which have been observed to range from 25% to 57% in various studies. regulations.gov

Minor Transformation Products:

NC 9607 (ethofumesate 2-keto): Identified as 2,3-dihydro-3,3-dimethyl-2-oxobenzofuran-5-yl methanesulfonate. regulations.govnih.gov

Ethofumesate-acetic acid regulations.govregulations.gov

Component A: [4-[ethoxy(hydroxy)methoxy] phenyl] methanesulfonate. regulations.govregulations.gov

Carbon Dioxide regulations.gov

Interactive Data Table: Major and Minor Soil Transformation Products of Ethofumesate

Transformation ProductChemical NameFormation Pathway(s)Maximum Observed AmountReference
Major
NC 84932,3-dihydro-2-hydroxy-3,3-dimethyl-5-benzofuranyl methanesulfonateSoil photolysis, Aerobic & Anaerobic soil metabolismUp to 30% (in soil photolysis) regulations.govregulations.gov
Ethofumesate-carboxylic acid (NC 20645)2-[2-Hydroxy-5-(methylsulfonyloxy)phenyl]-2-methylpropanoic acidAerobic aquatic metabolism21% and 28% (in aerobic aquatic studies) regulations.govregulations.govnih.gov
Unextracted ResiduesNot applicableAerobic soil metabolism25% to 57% regulations.gov
Minor
NC 96072,3-dihydro-3,3-dimethyl-2-oxobenzofuran-5-yl methanesulfonateEnvironmental degradation regulations.govnih.gov
Ethofumesate-acetic acid2-((3,3-Dimethyl-5-((methylsulfonyl)oxy)-2,3-dihydrobenzofuran-2-yl) oxy) acetic acidAerobic aquatic metabolismUp to 19% (in aerobic aquatic study) regulations.govregulations.gov
Component A[4-[ethoxy(hydroxy)methoxy] phenyl] methanesulfonateAqueous photolysisUp to 18% (in aqueous photolysis) regulations.govregulations.gov
Carbon DioxideNot applicableEnvironmental degradation regulations.gov

Stereoselective Degradation in Soil Microenvironments

The degradation of ethofumesate, a chiral herbicide, can be stereoselective, meaning the two enantiomers, (R)- and (S)-ethofumesate, may degrade at different rates. However, this process is highly dependent on the specific soil properties and microbial communities present.

Research has shown instances of preferential degradation of the (–)-enantiomer in certain turfgrass species and one particular soil type, leading to an enrichment of the (+)-enantiomer in the remaining residue. capes.gov.br In one study, the enantiomeric ratio (ER) of (+)/(–) reached approximately 3 in grass species and 1.65 in a specific soil, indicating a significant difference in the half-lives of the two enantiomers in that environment. capes.gov.br

Conversely, a study on Mediterranean agricultural soils found negligible enantioselectivity in the adsorption, degradation, and leaching of ethofumesate. nih.gov In these soils, both enantiomers degraded slowly, with half-lives exceeding 60 days, and no interconversion between the enantiomers was observed. nih.gov While degradation was not enantioselective in this case, the study did note that this compound exhibited greater herbicidal activity against the sensitive plant species Portulaca grandiflora than the (S)-enantiomer. nih.gov This suggests that even without stereoselective degradation, the environmental risk and efficacy profiles of the individual enantiomers can differ. nih.gov The dissipation of ethofumesate in soil is primarily a biological process. researchgate.net

Table 1: Research Findings on Stereoselective Degradation of Ethofumesate in Soil

Study FocusFindingEnantiomer Ratio (ER)ImplicationSource(s)
Turfgrass and Agricultural SoilsPreferential degradation of the (–)-enantiomer observed in two grass species and one soil type.~3 in grass, 1.65 in one soilResidues become enriched with the (+)-enantiomer. capes.gov.br
Mediterranean Agricultural SoilsNegligible enantioselectivity in degradation and leaching.Not applicableBoth enantiomers persist similarly in these soils, though their herbicidal activity differs. nih.gov

Fate in Aquatic Systems

Once it enters aquatic environments through runoff or other means, this compound is subject to several degradation and transport processes that determine its persistence, concentration, and potential impact.

In the presence of oxygen, ethofumesate is slowly broken down by microbial activity in aquatic systems. regulations.gov The primary routes of degradation are aerobic metabolism in both soil and water. regulations.govregulations.gov Studies have reported dissipation half-life (DT50) values for aerobic aquatic metabolism ranging from 89 to 140 days. regulations.govregulations.gov This indicates that ethofumesate is slowly degraded in aerobic aquatic environments. regulations.gov One major transformation product found in aerobic aquatic metabolism studies is ethofumesate-carboxylic acid, which has been observed at maximums of 21% and 28%. regulations.gov Another degradate, ethofumesate-acetic acid, was identified in a new aerobic aquatic metabolism study at up to 19% of the applied substance. regulations.gov

Under anaerobic (oxygen-deficient) conditions, such as in some sediments, ethofumesate is significantly more persistent. regulations.govregulations.gov Laboratory studies have measured anaerobic aquatic metabolism DT50 values ranging from 1,657 to 2,294 days. regulations.govregulations.gov This stability under anaerobic conditions suggests that the compound can persist for very long periods in environments lacking oxygen. regulations.govepa.govepa.gov

Table 2: Degradation Half-Life (DT50) of Ethofumesate in Aquatic Systems

ConditionHalf-Life (DT50) RangePersistence LevelSource(s)
Aerobic Aquatic Metabolism89 – 140 daysSlightly to Moderately Persistent regulations.govregulations.gov
Anaerobic Aquatic Metabolism1,657 – 2,294 daysVery Persistent regulations.govregulations.gov
Aqueous Photolysis~14 daysLow Persistence (in sunlit water) regulations.govregulations.gov

Sunlight plays a role in the degradation of ethofumesate in water. regulations.govepa.govepa.govregulations.gov The process of aqueous photolysis, or breakdown by light, can be an important degradation pathway in clear, shallow waters where sunlight penetration is high. regulations.govregulations.gov The aqueous photolysis half-life for ethofumesate is approximately 14 days. regulations.govregulations.gov Other sources report a photolysis half-life in aqueous solutions ranging from 28 to 31 hours. epa.govepa.govnih.gov Ethofumesate is stable to hydrolysis at pH levels of 5, 7, and 9. regulations.govregulations.govnih.gov

Monitoring studies have detected ethofumesate in both surface water and groundwater, confirming its potential to move from application sites into aquatic systems. regulations.gov It is considered moderately mobile in most soils and may leach into groundwater, particularly in areas with permeable soils and shallow water tables. regulations.govepa.govepa.govpublications.gc.ca

Surface Water: Non-targeted monitoring has found maximum concentrations of up to 6 µg/L in surface water. regulations.gov In a study of the Arno River in Italy, ethofumesate was detected in 8% to 35% of water samples collected between 1992 and 1995. nih.gov In a French agricultural catchment, contamination peaks were observed in surface water immediately following the application period, suggesting transport primarily through runoff. mdpi.com In a wine-growing region of Spain, ethofumesate was one of the most frequently detected herbicides, present in over 60% of water samples. csic.esuantwerpen.be

Groundwater: Detections in groundwater are generally lower, with a maximum reported concentration of 0.028 µg/L from non-targeted monitoring. regulations.gov In France, a maximum concentration of 0.05 µg/L was reported in groundwater. nih.gov Due to a lack of comprehensive monitoring data in some regions, regulatory agencies have used models to estimate potential concentrations. regulations.govfederalregister.gov The Screening Concentration in Ground Water (SCI-GROW) model estimated a peak and annual average value of 8.4 µg/L in shallow groundwater. publications.gc.cafederalregister.gov

The degradation of ethofumesate in aquatic systems leads to the formation of several transformation products (degradates). Identifying these products is crucial for a complete understanding of the herbicide's environmental fate.

Six major degradates have been identified in various environmental fate studies:

Ethofumesate-carboxylic acid (NC 20645): A major degradate found in aerobic aquatic metabolism studies at maximums of 21% and 28%. regulations.govregulations.gov

Ethofumesate-acetic acid: Identified in an aerobic aquatic metabolism study, reaching up to 19% of the applied amount. regulations.govregulations.gov

NC 8493 (2,3-dihydro-2-hydroxy-3,3-dimethyl-5-benzofuranyl methanesulphonate): Found in soil photolysis, aerobic soil metabolism, and anaerobic soil metabolism studies. regulations.govregulations.gov

Component A ([4-[ethoxy(hydroxy)methoxy]phenyl]methanesulfonate): This occurred only in an aqueous photolysis study, at a maximum of 18%. regulations.gov

Carbon dioxide regulations.govregulations.gov

Unextracted residues: These represent parent compound or degradates bound to soil or sediment and were a prominent major degradate in multiple studies. regulations.gov

Three minor transformation products have also been identified:

NC 9607 (Ethofumesate 2-keto or 2,3-dihydro-3,3-dimethyl-2-oxobenzofuran-5-yl methanesulfonate) regulations.govnih.gov

NC 10458 (2-ethoxy-2,3-dihydro-3,3-dimethyl-5-hydroxybenzofuran) regulations.gov

Component B regulations.gov

Table 3: Major and Minor Aquatic Transformation Products of Ethofumesate

Product Name/CodeChemical NameTypeMax % Observed (Study Type)Source(s)
Ethofumesate-carboxylic acid (NC 20645)2-[2-Hydroxy-5(methylsulfonyloxy)phenyl]-2-methylpropanoic acidMajor28% (Aerobic Aquatic) regulations.govregulations.gov
Ethofumesate-acetic acid2-((3,3-Dimethyl-5-((methylsulfonyl)oxy)-2,3-dihydrobenzofuran-2-yl)oxy)acetic acidMajor19% (Aerobic Aquatic) regulations.govregulations.gov
NC 84932,3-dihydro-2-hydroxy-3,3-dimethyl-5-benzofuranyl methanesulphonateMajor30% (Soil Photolysis) regulations.govregulations.gov
Component A[4-[ethoxy(hydroxy)methoxy]phenyl]methanesulfonateMajor18% (Aqueous Photolysis) regulations.gov
NC 96072,3-dihydro-3,3-dimethyl-2-oxobenzofuran-5-yl methanesulfonateMinorNot specified regulations.govnih.gov
NC 104582-ethoxy-2,3-dihydro-3,3-dimethyl-5-hydroxybenzofuranMinorNot specified regulations.gov
Component BNot specifiedMinorNot specified regulations.gov

Mobility and Transport in the Environment

Soil Adsorption and Desorption Characteristics

The tendency of this compound to adsorb to soil particles is a key factor governing its mobility. This process is largely influenced by the organic matter and clay content of the soil. tandfonline.comtandfonline.com The organic carbon-normalized distribution coefficient (Koc) is a critical parameter for assessing this behavior.

Studies have shown that ethofumesate is classified as moderately mobile in most soil types. regulations.govregulations.gov The Koc values for ethofumesate have been measured in various soils, with a range indicating its potential for movement. regulations.govnih.gov For instance, in one study, the organic-carbon normalized Freundlich distribution coefficients (Koc) in four different soils ranged from 124 to 209 L/kg-OC. regulations.gov Another study reported Koc values ranging from 55 to 500 in ten different soils. nih.gov

The adsorption of ethofumesate is negatively correlated with its mobility; higher adsorption leads to lower mobility. tandfonline.com Research has indicated a negative correlation between the mobility of ethofumesate (as measured by Rf values in soil thin-layer chromatography) and the soil's organic matter content, organic matter plus clay content, and silt plus clay content. tandfonline.comtandfonline.com Specifically, in the soils of the Marismas del Guadalquivir in Spain, mobility was significantly correlated with clay and smectite content. tandfonline.com The Freundlich adsorption constants (K) and distribution coefficients (Kd) also show a negative correlation with mobility. tandfonline.com

The presence of organic amendments, such as grape marc, pine wastes, and urban solid wastes, can significantly increase the sorption of ethofumesate, thereby reducing its mobility. researchgate.netcsic.es In one study, the addition of organic residues increased the distribution coefficients (K) for ethofumesate by 72 to 147 times. researchgate.net Organoclays have an even more pronounced effect, with one study showing a decrease in leached ethofumesate from 96.0% in unamended soil to as low as 3.35% in soil with an organoclay barrier. researchgate.netcsic.es Conversely, the activity of ethofumesate can be lost in dry soil due to both chemical degradation and strong adsorption. cambridge.org

Interactive Data Table: Soil Adsorption and Mobility of Ethofumesate

Soil TypeKoc (L/kg-OC) regulations.govKd epa.govMobility Classification tandfonline.comregulations.gov
Sand2090.73Very Mobile
Sandy Loam1242.35Moderately Mobile
Silt Clay Loam1665.32Moderately Mobile
Clay1266.16Moderately Mobile

Leaching Potential to Groundwater

Due to its moderate mobility in soil, this compound has the potential to leach into groundwater. regulations.govherts.ac.uk This is particularly true in areas with permeable soils and shallow water tables. regulations.gov The Groundwater Ubiquity Score (GUS) index for ethofumesate is calculated to be 3.04, which suggests a high leachability potential. herts.ac.uk

Regulatory assessments have acknowledged the potential for groundwater contamination. regulations.gov Modeling studies have been conducted to estimate potential drinking water concentrations from groundwater sources. regulations.gov For example, one assessment estimated maximum acute and chronic estimated drinking water concentrations of 1,139 and 1,054 µg/L, respectively, in groundwater following long-term use on turf. regulations.gov However, it is important to note that non-targeted monitoring has detected ethofumesate in groundwater at much lower concentrations, with a maximum detection of 0.028 µg/L. regulations.gov

Several studies have detected ethofumesate in groundwater samples, confirming its potential to leach. researchgate.netnih.gov In one study, ethofumesate was detected in 6.35% of the total groundwater samples analyzed. researchgate.net Another study in a vulnerable agricultural zone in Portugal also frequently detected ethofumesate in groundwater. nih.gov The presence of ethofumesate in groundwater is influenced by local factors such as precipitation, soil type, geology, and agricultural practices. nih.gov While modeling suggests a potential for leaching, field studies under specific conditions have sometimes shown no indication of groundwater pollution risk. nih.gov However, the general consensus from its properties and detection in monitoring programs is that ethofumesate is a potential groundwater contaminant. regulations.govresearchgate.net

Runoff and Spray Drift to Surface Water

This compound can be transported to surface water bodies through runoff and spray drift. regulations.govepa.gov This is a significant pathway for contamination, especially in areas with poorly draining soils. regulations.gov The risk of runoff is considered high for several months after application. regulations.gov

Monitoring data have confirmed the presence of ethofumesate in surface water, with maximum detections of 6 µg/L in non-targeted monitoring. regulations.gov The amount of ethofumesate found in surface water is a small fraction of the total amount applied, estimated to be between 0.06% and 0.25%. mdpi.com Contamination often occurs in pulses during intense rain events shortly after application. mdpi.com

Spray drift is another important transport mechanism. epa.gov The extent of drift is influenced by weather conditions such as wind speed and temperature, as well as the method of application. epa.gov Pesticide applications on fields with a high potential for surface runoff or spray drift can lead to increased concentrations in nearby water inlets. nih.gov One study suggested that a significant portion of the pesticide load in streams could be transported through such inlets. nih.gov Regulatory bodies recommend mitigation measures to reduce the risk of surface water contamination from both runoff and spray drift. bund.debund.de

Evolution of Herbicide Resistance in Weed Populations to Ethofumesate

Historical Context of Ethofumesate (B166128) Resistance Development

Ethofumesate was first registered for use in the United States in 1977. regulations.gov For nearly two decades, it was an effective tool for controlling susceptible weeds. However, the continuous application of any herbicide with the same mode of action creates a high-risk environment for the selection of resistant biotypes. gcmonline.compurdue.edu

The first documented cases of resistance to ethofumesate emerged in 1994 in annual bluegrass (Poa annua) populations within grass seed production fields in Oregon. gcmonline.comcambridge.org Subsequent surveys revealed over 20 distinct annual bluegrass biotypes with ethofumesate resistance in this region. bioone.orgbioone.orgresistpoa.org Notably, many of these populations also exhibited cross-resistance to herbicides from different chemical classes, including triazines (WSSA Group 5) and ureas (WSSA Group 7), suggesting a complex resistance mechanism. bioone.orgbioone.orgcambridge.org

The biological characteristics of annual bluegrass, such as its prolific seed production and genetic plasticity, are significant factors that contribute to the rapid evolution of herbicide resistance. cambridge.org More recently, the issue of ethofumesate resistance has expanded beyond seed production fields to managed turfgrass systems. Studies have identified resistant annual bluegrass populations on U.S. golf courses, with a notable prevalence in California. The development of resistance in these settings has been linked to historical management practices, including the repeated use of ethofumesate on perennial ryegrass overseeded fairways. gcmonline.com The increased reliance on ethofumesate to manage weeds that have developed resistance to other herbicides, such as glyphosate (B1671968), has likely intensified this selection pressure. regulations.gov

Key Milestones in Ethofumesate Resistance Development
1977
1994
2000
Post-2013
Recent Years

Mechanisms of Resistance to (R)-Ethofumesate

The mechanisms by which weeds evolve herbicide resistance are generally categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govcambridge.orgnih.gov Ethofumesate functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) and is classified under WSSA Group 15. purdue.educambridge.org Resistance to ethofumesate can potentially arise from modifications affecting this target pathway or from broader physiological changes.

Target-site resistance occurs when a modification to the herbicide's target protein prevents the herbicide from binding effectively, thereby rendering it inactive. nih.govpesticidestewardship.org This is typically caused by a genetic mutation that alters the amino acid sequence of the target enzyme. cambridge.orgnih.gov Another TSR mechanism involves the over-expression of the target protein, where the plant produces the enzyme in such large quantities that the standard herbicide rate cannot inhibit it sufficiently. nih.govnih.gov

While TSR is a common mechanism of resistance for many herbicides, specific target-site mutations that confer resistance to ethofumesate are not well-documented in the scientific literature. Research into ethofumesate-resistant weed populations, particularly Poa annua, often points toward NTSR mechanisms, especially in cases involving low to moderate levels of resistance or cross-resistance to herbicides with different modes of action. gcmonline.compurdue.edu

Non-target-site resistance encompasses a variety of mechanisms that prevent a lethal concentration of the herbicide from reaching its intended target site. croplife.org.aunih.gov These mechanisms are often complex, potentially polygenic, and can confer broad cross-resistance to multiple, chemically unrelated herbicides. resistpoa.orgnih.govresearchgate.net The low-to-medium levels of resistance and the cross-resistance patterns observed in ethofumesate-resistant Poa annua strongly suggest the involvement of NTSR. gcmonline.compurdue.edu

One of the most significant NTSR mechanisms is enhanced herbicide metabolism, where the resistant plant can rapidly detoxify the herbicide into non-phytotoxic compounds. nih.govpesticidestewardship.orgfrontiersin.org This metabolic defense often involves large and diverse enzyme families, principally Cytochrome P450 monooxygenases (P450s) and Glutathione (B108866) S-transferases (GSTs). nih.govuppersouthplatte.orgresearchgate.net

Cytochromes P450 (P450s): This superfamily of enzymes is central to the detoxification of a wide range of xenobiotics, including many herbicides. nih.govnih.gov Enhanced P450 activity can lead to cross-resistance across different herbicide modes of action, a phenomenon observed in some ethofumesate-resistant populations. frontiersin.org While specific P450 enzymes responsible for metabolizing ethofumesate in resistant weeds have not been definitively identified, this mechanism is considered a primary candidate for the resistance observed in grass weeds that show broad resistance patterns. nih.gov

Glutathione S-transferases (GSTs): GSTs are another critical family of detoxification enzymes that catalyze the conjugation of the herbicide (or its metabolite) with the endogenous antioxidant glutathione. frontiersin.orgresearchgate.net This process increases the herbicide's water solubility and reduces its phytotoxicity, preparing it for sequestration. researchgate.netajol.info The involvement of GSTs has been confirmed in resistance to various herbicides in multiple weed species. plos.org As with P450s, the specific role of GSTs in ethofumesate resistance requires further investigation but remains a plausible NTSR mechanism.

Resistance can also occur if a weed biotype absorbs less herbicide through its leaf or root surfaces, or if it is less efficient at translocating the absorbed herbicide to its site of action. nih.govresearchgate.net Research indicates that the high susceptibility of Poa annua to ethofumesate is partly due to its ability to absorb more of the herbicide compared to tolerant turfgrass species like perennial ryegrass. cambridge.orgresearchgate.net A reduction in this absorption rate could therefore be a potential resistance mechanism.

Furthermore, translocation of ethofumesate is generally limited even in susceptible plants, with less than 3% of the absorbed herbicide moving from the treated leaf. purdue.eduresearchgate.net While no studies have directly confirmed that a further reduction in absorption or translocation is a primary mechanism of ethofumesate resistance, it is a documented NTSR mechanism in Poa annua for other herbicides. bioone.org For instance, a biotype of annual bluegrass was found to be resistant to the herbicide pronamide due to reduced absorption and translocation of the foliar-applied chemical. bioone.org

Herbicide sequestration is an NTSR mechanism where the plant isolates the herbicide away from its target site, often by compartmentalizing it within the cell vacuole or binding it to cell walls. pesticidestewardship.orgscielo.brhracglobal.com By locking the herbicide away in metabolically inactive regions, the plant prevents it from causing cellular damage. pesticidestewardship.org This mechanism has been identified in resistance to herbicides like glyphosate and paraquat (B189505) in various weed species. scielo.br To date, there is no specific research confirming vacuolar sequestration or other forms of compartmentalization as a mechanism for resistance to this compound. However, as a known NTSR pathway, it cannot be entirely ruled out as a potential contributing factor.

Summary of Resistance Levels in Poa annua Populations
Population Source
Grass Seed Production Fields
Seed Cleaning Process
Seed Testing Lots
U.S. Golf Courses (California)
U.S. Golf Courses (Other States)
ED₅₀ is the effective dose necessary to kill 50% of the population. The R/S ratio indicates how much more herbicide is needed to control the resistant population compared to a susceptible one.
Reduced Absorption and/or Translocation within Resistant Biotypes

Cross-Resistance and Multiple Resistance Patterns

The development of resistance to ethofumesate in weed populations is often accompanied by resistance to other herbicides, a phenomenon categorized as cross-resistance or multiple resistance. Cross-resistance occurs when a weed population becomes resistant to two or more herbicides with the same mode of action due to a single resistance mechanism. croplife.org.aupnwhandbooks.org Multiple resistance is the inherited ability of a weed to withstand herbicides from different modes of action, resulting from two or more distinct resistance mechanisms within the same plant. pnwhandbooks.orgtamu.edu

Research has documented that some annual bluegrass (Poa annua) populations resistant to ethofumesate, a very-long-chain fatty acid (VLCFA) synthesis inhibitor (WSSA/HRAC Group 15), are also resistant to herbicides from other chemical families. weedscience.orguidaho.edu As early as 1994, ethofumesate-resistant annual bluegrass populations in Oregon were also suspected of being resistant to herbicides in the triazine (WSSA Group 5) and urea (B33335) (WSSA Group 7) families. cambridge.orgcambridge.orgbioone.org

In some instances, the selection pressure from one herbicide can lead to the evolution of multiple resistance mechanisms, making the weed population difficult to control with a range of chemical options. For example, multiple resistance in annual bluegrass has been reported for photosystem II (PSII) inhibitors and acetolactate synthase (ALS) inhibitors. bioone.orgtennessee.edu In Tennessee, populations of annual bluegrass have been identified with multiple resistance to both ALS and PSII inhibitors, and other populations showed resistance to both prodiamine (B1679157) and glyphosate. tamu.edubioone.org Another study in Texas confirmed a population with three-way resistance to foramsulfuron/trifloxysulfuron (ALS inhibitors), simazine (B1681756) (PSII inhibitor), and pronamide. bioone.orgtennessee.edu This pattern highlights the risk of relying on a single mode of action for weed control, which can inadvertently select for plants with multiple resistance traits. bioone.org

Genetic Basis of Resistance in Weed Species (e.g., annual bluegrass)

The genetic foundation of herbicide resistance can be broadly divided into two categories: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov TSR involves a modification of the herbicide's target protein, typically through a gene mutation, which prevents the herbicide from binding effectively. tamu.edunih.govbayer.co.nz NTSR encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site, such as reduced uptake, altered translocation, or enhanced metabolic detoxification of the chemical. tamu.edunih.govbayer.co.nzgcmonline.com For ethofumesate, evidence points towards NTSR as a likely mechanism in resistant annual bluegrass, although the specific genetics are not yet fully elucidated. cambridge.orggcmonline.com

Gene Mutations and Polymorphisms

While target-site mutations are a well-documented cause of resistance for many herbicides, specific gene mutations conferring resistance to ethofumesate in weed species like annual bluegrass have not been widely reported in the literature. weedscience.org The mechanism of resistance for ethofumesate-resistant biotypes is often listed as unknown or is suspected to be non-target-site based. weedscience.orggcmonline.com

For context, in annual bluegrass, TSR mutations have been identified for other herbicide classes. A notable example is a mutation in the psbA gene (specifically a valine to isoleucine substitution at position 219), which confers resistance to PSII inhibitors like metribuzin (B1676530) and diuron. cambridge.orgtennessee.edupurdue.edu Similarly, specific amino acid substitutions on the ALS enzyme (e.g., Ala-205-Phe or Trp-574-Leu) have been found in populations resistant to ALS-inhibiting herbicides, and a Pro-106-Ala substitution on the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme has been linked to glyphosate resistance. bioone.org However, parallel research identifying specific mutations in the target enzyme for ethofumesate, a VLCFA inhibitor, remains limited.

Gene Expression Alterations and Amplifications

Alterations in gene expression, such as the overexpression or amplification of certain genes, are a key component of NTSR. nih.gov This can lead to enhanced metabolism or detoxification of the herbicide before it reaches its target site. bayer.co.nz For instance, enhanced detoxification can involve enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and glycosyl-transferases, or transport proteins like ABC transporters that sequester the herbicide away from its site of action. nih.govscielo.br

While it is hypothesized that these NTSR mechanisms contribute to ethofumesate resistance, specific studies detailing which genes are amplified or overexpressed in ethofumesate-resistant annual bluegrass are not yet prevalent. Research into other herbicides has shown that resistant weeds can exhibit increased expression of genes involved in detoxification pathways. scielo.brnih.gov For example, in glyphosate-resistant Conyza sumatrensis, the overexpression of two ABC transporter protein-coding genes (m7 and m11) was found to play a role in the resistance mechanism, likely by sequestering the herbicide. scielo.br It is plausible that similar gene expression alterations contribute to the NTSR observed in ethofumesate-resistant annual bluegrass, but this remains an area for future investigation. cambridge.org

Ecological and Agronomic Factors Influencing Resistance Evolution

The evolution of herbicide resistance is not solely a genetic phenomenon but is heavily influenced by practices within agricultural and turf management systems, as well as the inherent biological characteristics of the weed species.

Selection Pressure Dynamics

The most significant factor driving the evolution of herbicide resistance is the intensity of the selection pressure applied by the herbicide. bioone.org Repeated applications of the same herbicide, or different herbicides with the same mode of action, eliminate susceptible individuals from a weed population, allowing naturally occurring resistant individuals to survive, reproduce, and eventually dominate. pnwhandbooks.orgcambridge.orggolfdom.com The history of ethofumesate use on golf courses and in grass seed production fields is a primary reason for the development of resistant annual bluegrass populations. gcmonline.com

The effective dose of ethofumesate needed to kill 50% of a population (ED₅₀) serves as a quantifiable measure of resistance. Studies have shown that resistant populations can survive doses significantly higher than the standard labeled rates. For example, research on annual bluegrass from U.S. golf courses found that the most resistant population, originating from California, had an ED₅₀ of 13.2 lb a.i. acre⁻¹. researchgate.net Similarly, extensive testing of annual bluegrass from Oregon grass seed production systems revealed highly resistant populations, with some requiring an ED₅₀ of up to 12.1 kg ha⁻¹ to be controlled, far exceeding the typical application rate. researchgate.netpurdue.edu These findings demonstrate that resistant plants can survive labeled applications, set seed, and perpetuate the resistance problem. gcmonline.com

Table 1: Ethofumesate Resistance Levels in Poa annua from Oregon Seed Production Systems This interactive table summarizes the dose-response data for various annual bluegrass populations, showing the level of resistance compared to a known susceptible population.

Population Source Number of Populations Tested ED₅₀ Range (kg ai ha⁻¹) Most Resistant Population ED₅₀ (kg ai ha⁻¹) Mean Resistance/Susceptible (R/S) Ratio
Production Fields 31 3.6 - 12.1 12.1 3.9
Seed Cleaning Lots 6 5.5 - 9.4 9.4 3.0
Seed Testing Lots 18 3.9 - 13.1 13.1 4.3

Data sourced from studies on ethofumesate resistance in annual bluegrass. cambridge.orgresearchgate.netresearchgate.net The ED₅₀ is the effective dose required to kill 50% of the population. The R/S ratio compares the ED₅₀ of a resistant population to that of a susceptible control.

Weed Population Genetics and Dispersal

The inherent genetic diversity within a weed species is a critical factor in its ability to adapt and evolve resistance. cambridge.org Poa annua exhibits tremendous genetic diversity, which increases the likelihood that some individuals within a population will possess the traits necessary to survive a herbicide application. cambridge.orgresearchgate.net

Gene flow, the transfer of genetic material between populations, further accelerates the spread of resistance. While annual bluegrass is predominantly a self-pollinating species, outcrossing rates of up to 29% have been reported in the dense stands found in grass seed production fields. cambridge.orgpurdue.edupurdue.edu This outcrossing allows for the accumulation and combination of resistance genes within and between populations. purdue.edu

The dispersal of resistant seeds is another key agronomic factor. Studies have confirmed the presence of ethofumesate-resistant annual bluegrass seeds as contaminants in commercial grass seed lots, even after the seed cleaning process. cambridge.orgcambridge.org This facilitates the introduction of resistant biotypes into new areas, such as golf courses and lawns, where they can establish and spread. cambridge.org The prolific seed production of annual bluegrass ensures that once a resistant plant establishes, it can create a large soil seedbank, providing a persistent source of resistant individuals for future growing seasons. cambridge.orgpurdue.edu

Analytical Methodologies for R Ethofumesate and Its Metabolites

Extraction and Sample Preparation Techniques

The choice of extraction and sample preparation technique depends heavily on the nature of the sample matrix (e.g., soil, water, plant tissue) and the specific analytes of interest.

Solid-liquid extraction (SLE) is a common method for isolating ethofumesate (B166128) and its metabolites from solid samples like soil and plant tissues. This technique involves mixing the solid sample with a suitable organic solvent or solvent mixture to transfer the analytes into the liquid phase.

For soil and plant samples, various solvent systems have been successfully employed. A mixture of acetone (B3395972) and methanol (B129727) (5:1 v/v) has been used for extracting ethofumesate from soil. akjournals.comakjournals.com In another method, soil and sugar beet root samples were extracted twice with a 1:1 (v/v) mixture of methanol and methyl chloride. lukasiewicz.gov.pl Similarly, for vegetable samples, an initial extraction with a 4:1 (v/v) mixture of acetone and water is performed, followed by homogenization and centrifugation to separate the supernatant containing the analytes. caa.go.jp The efficiency of the extraction is often improved by shaking the sample-solvent mixture for a set duration, for instance, on a horizontal shaker. lukasiewicz.gov.pl After extraction, the resulting liquid phase is typically filtered or centrifuged to remove solid particles before proceeding to the next step. akjournals.comlukasiewicz.gov.pl

Liquid-liquid extraction (LLE) is a widely used technique for extracting ethofumesate from aqueous samples or for partitioning analytes after an initial SLE. This method separates compounds based on their relative solubilities in two different immiscible liquids. Dichloromethane (B109758) is a frequently used solvent for LLE of ethofumesate from water samples. akjournals.comakjournals.comresearchgate.netwitpress.com

In a typical procedure for water samples, the sample is partitioned with dichloromethane. akjournals.comakjournals.com For soil extracts where an initial extraction with an acetone:methanol mixture is performed, the extract is filtered and then partitioned with dichloromethane after adding a sodium chloride solution. akjournals.com The organic layer, now containing the ethofumesate, is collected. Often, the aqueous layer is re-extracted multiple times to ensure a high recovery of the analyte. akjournals.com The collected organic phases are then passed through anhydrous sodium sulfate (B86663) to remove any residual water before being concentrated, often using a rotary vacuum evaporator. akjournals.com In some methods for analyzing total ethofumesate residues, a partitioning step between n-hexane and a sodium hydroxide (B78521) solution is used to separate the parent ethofumesate from its more polar metabolites. researchgate.net

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the final analysis. Solid-phase extraction (SPE) is a highly effective and commonly used clean-up technique. diva-portal.org It involves passing the sample extract through a cartridge packed with a solid adsorbent (the stationary phase). The analyte of interest can either be retained on the sorbent while impurities are washed away, or the impurities can be retained while the analyte passes through. diva-portal.org

A variety of SPE sorbents have been utilized for the clean-up of ethofumesate extracts. These include:

Florisil: Used for cleaning extracts from soil and sugar beet roots. lukasiewicz.gov.plresearchgate.net The sample is eluted from the cartridge using a solution of ethyl acetate (B1210297) in methylene (B1212753) chloride. lukasiewicz.gov.pl

Silica (B1680970) Gel: Employed for cleaning up both ethofumesate and its metabolite, 2-keto-ethofumesate, in methods analyzing total residues. caa.go.jpresearchgate.net The extract is loaded onto the cartridge, and specific solvent mixtures are used for elution. caa.go.jp

C18 (Octadecyl-bonded silica): Used for the preconcentration of ethofumesate from water samples. researchgate.netnih.gov

Styrene-divinylbenzene (SDB): Utilized for automated SPE of ethofumesate from groundwater samples.

The choice of sorbent and elution solvents is critical for achieving optimal separation of the analyte from matrix interferences. witpress.com

Liquid-Liquid Extraction (LLE)

Chromatographic Separation and Quantification

High-performance liquid chromatography (HPLC) is the predominant technique for the separation and quantification of ethofumesate and its metabolites.

HPLC coupled with an ultraviolet (UV) detector is a robust and widely used method for the routine analysis of ethofumesate. The separation can be achieved using either normal-phase or reversed-phase chromatography.

In reversed-phase (RP-HPLC) , a nonpolar stationary phase (like C18) is used with a polar mobile phase. A method for the simultaneous determination of ethofumesate, phenmedipham, and desmedipham (B1670296) uses a LiChrospher 60 RP-select B column with a methanol/water (60/40, v/v) mobile phase and UV detection at 230 nm. mjcce.org.mk Another RP-HPLC method for analyzing ethofumesate in plant, soil, and water samples employs a reversed-phase column with recoveries between 90% and 110%. tandfonline.comtandfonline.com For the analysis of ethofumesate and oryzalin (B97938) in soil and water, a mobile phase of methanol:water (70:30, v/v) with detection at 280 nm has been validated. akjournals.comresearchgate.net

In normal-phase (NP-HPLC) , a polar stationary phase (like cyanopropyl-bonded silica, CN) is paired with a nonpolar mobile phase. A method for analyzing a pesticide formulation containing ethofumesate was developed using a CN column with a mobile phase of n-hexane–dichloromethane (40:60, v/v) and UV detection at 270 nm. researchgate.netakjournals.com

The selection of the UV detection wavelength is based on the absorption maxima of the analyte. For ethofumesate, wavelengths of 225 nm, 230 nm, 270 nm, and 280 nm have been reported. mjcce.org.mkakjournals.com

Table 1: Examples of HPLC-UV Methods for Ethofumesate Analysis

Stationary PhaseMobile PhaseDetection Wavelength (nm)ApplicationReference
LiChrospher 60 RP-select BMethanol/Water (60/40, v/v)230Pesticide Formulation mjcce.org.mk
CN Column (5-µm)n-Hexane/Dichloromethane (40:60, v/v)270Pesticide Formulation researchgate.netakjournals.com
Reversed Phase ColumnNot specifiedNot specifiedPlant, Soil, Water tandfonline.comtandfonline.com
Not specifiedMethanol/Water (70:30, v/v)280Soil, Water akjournals.comakjournals.com
DuPont ZORBAX SILIsopropanol (B130326)/Hexane (B92381) (5/95, v/v)240Soil, Sugar Beet Root lukasiewicz.gov.pl

Since ethofumesate is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers, methods that can separate and quantify the individual enantiomers are essential for stereoselective studies. Chiral HPLC is the primary technique for this purpose. These separations are achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are highly effective for resolving ethofumesate enantiomers. rsc.org The most commonly cited CSP for this separation is cellulose-tris(3,5-dimethylphenylcarbamate) , often known by the trade name Chiralcel OD or its coated version, CDMPC. nih.govnih.govacs.orgtandfonline.com

The separation is typically performed under normal-phase conditions, using a mobile phase consisting of n-hexane modified with a small amount of an alcohol, such as isobutanol or 2-propanol (IPA). nih.govacs.org The choice and concentration of the alcohol modifier, as well as the column temperature, can significantly influence the separation. nih.gov For instance, complete baseline separation of ethofumesate enantiomers has been achieved on a CDMPC column using n-hexane modified with various alcohols, with isobutanol being identified as an excellent modifier for this separation. nih.govacs.org The elution order of the enantiomers can be determined using a circular dichroism (CD) detector. nih.gov A validated chiral HPLC method for analyzing ethofumesate enantiomers in plasma involved separation on a cellulose-Tris-(3,5-dimethylphenylcarbamate)-based chiral column with UV detection at 230 nm. nih.gov

Table 2: Chiral HPLC Conditions for Ethofumesate Enantiomer Separation

Chiral Stationary Phase (CSP)Mobile PhaseDetectionApplicationReference
Cellulose-Tris-(3,5-dimethylphenylcarbamate)Not specifiedUV at 230 nmRabbit Plasma nih.gov
Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC)n-Hexane/IsobutanolUV, Circular Dichroism (CD)Pesticide Standard, Soil, Water nih.govacs.org
Cellulose-tris(3,5-dimethylphenylcarbamate) (Chiracel OD-H)Not specifiedMass Spectrometry (MS)Pesticide Standard, Soil tandfonline.comresearchgate.net
Cellulose (tris-3,5-dimethyl-phenylcarbamate) (CDMPC)Methanol, Acetonitrile, WaterCircular Dichroism (CD)Pesticide Standard rsc.org
Chiral HPLC for Enantiomer Separation and Quantification

Gas Chromatography (GC) coupled with Mass Spectrometry

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like ethofumesate. When combined with tandem mass spectrometry (GC-MS/MS), it offers exceptional sensitivity and selectivity, making it ideal for trace residue analysis. mdpi.com

GC-MS/MS for Trace Residue Analysis

A validated GC-MS/MS method was developed for the determination of total ethofumesate residues, including the parent compound and its metabolites, 2-keto-ethofumesate (KET) and open-ring-2-keto-ethofumesate (OKET), in food samples. researchgate.netnih.gov The method involves extraction, partitioning, and cleanup using a silica gel cartridge prior to GC-MS/MS analysis. researchgate.netnih.gov For the analysis of metabolites, a hydrolysis step is included to convert conjugates to a form that can be analyzed. researchgate.netnih.gov

The analytical method for ethofumesate and its metabolites in agricultural products involves extraction with acetone and water, followed by partitioning. caa.go.jp Ethofumesate is then cleaned up using a silica gel cartridge and analyzed by GC-MS/MS. caa.go.jp The metabolites undergo hydrolysis and derivatization before being quantified by GC-MS/MS. caa.go.jp The use of GC-MS/MS provides a high degree of separation and sensitivity, which is crucial for food safety laboratories. mdpi.comresearchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique used in conjunction with GC-MS/MS for multi-residue pesticide analysis in various food and environmental matrices. hpst.cznih.govunl.pt This approach simplifies the extraction and cleanup process, enabling high-throughput analysis. thermofisher.com

Table 2: GC-MS/MS Methods for (R)-Ethofumesate and Metabolite Analysis

ParameterMethod 1Method 2
Analytes Ethofumesate, 2-keto-ethofumesate (KET), open-ring-2-keto-ethofumesate (OKET)Ethofumesate and its metabolites (M2, M3)
Matrix Garlic, Onion, Sugar BeetAgricultural Products
Extraction Partition with hexane and NaOH solutionAcetone and water extraction, NaOH/hexane partitioning
Cleanup Silica gel cartridgeSilica gel cartridge
Key Steps Hydrolysis and derivatization for metabolitesHydrolysis and derivatization for metabolites
Reference researchgate.netnih.gov caa.go.jp

Method Validation Parameters

To ensure the reliability and accuracy of analytical methods, a thorough validation process is essential. globalresearchonline.net This process evaluates several key parameters as outlined by international guidelines. shimadzu.comthermofisher.commdpi.com

Linearity and Calibration

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response over a specific range. globalresearchonline.net For RP-HPLC methods, calibration curves for ethofumesate have shown excellent linearity with a determination coefficient (R²) of 0.999. researchgate.netakjournals.com In a study for the simultaneous determination of desmedipham, phenmedipham, and ethofumesate, calibration plots were linear in the concentration range of 52-260 μg mL-1 for ethofumesate. researchgate.net GC-MS/MS methods for pesticide residue analysis also exhibit good linearity, with correlation coefficients often exceeding 0.99. researchgate.netjeol.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ddtjournal.net For an RP-HPLC method analyzing ethofumesate in soil and water, the LOD was 0.001 μg g⁻¹ and the LOQ was 0.002 μg g⁻¹. akjournals.com A GC-MS/MS method for total ethofumesate residues in food reported a limit of detection of 0.0005 mg/kg for all analytes. researchgate.netnih.gov Another GC-MS/MS method for ethofumesate and its metabolites set the limit of quantification at 0.01 mg/kg for each compound. caa.go.jp

Accuracy (Recovery) and Precision (Repeatability, Reproducibility)

Accuracy, often assessed through recovery studies, measures the closeness of the experimental value to the true value. globalresearchonline.net Precision refers to the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). globalresearchonline.net

For an RP-HPLC method, recoveries for ethofumesate in soil and water ranged from 75.58% to 86.04% and 82.28% to 94.60%, respectively, with a relative standard deviation of 1.55%. akjournals.com A GC-MS/MS method for total ethofumesate residues demonstrated recoveries between 94% and 113% with relative standard deviations below 6%. researchgate.netnih.gov Validation of multi-residue methods often requires recoveries to be within the 70-120% range with an RSD of ≤20%. shimadzu.com

Table 3: Method Validation Parameters for this compound Analysis

ParameterRP-HPLC (Soil & Water) akjournals.comGC-MS/MS (Food) researchgate.netnih.govGC-MS/MS (Agricultural Products) caa.go.jp
Linearity (R²) 0.999>0.99Not specified
LOD 0.001 μg g⁻¹0.0005 mg/kgNot specified
LOQ 0.002 μg g⁻¹Not specified0.01 mg/kg
Accuracy (Recovery) 75.58 - 94.60%94 - 113%Not specified
Precision (%RSD) 1.55%<6%Not specified

Emerging Research and Future Directions

Advancements in Enantioselective Approaches in Agrochemical Research

Chiral pesticides, like ethofumesate (B166128), are often used as racemic mixtures, containing both enantiomers. However, research increasingly shows that these enantiomers can have different biological activities. csic.esnih.gov For ethofumesate, the (R)-enantiomer has demonstrated greater herbicidal activity against the sensitive weed species Portulaca grandiflora than the (S)-enantiomer. csic.esnih.gov This has spurred research into enantioselective approaches to potentially develop single-enantiomer formulations. csic.esnih.gov

The development of such formulations aims to reduce the environmental load by using only the more active isomer, which could lead to lower application rates and minimize exposure to the less effective enantiomer. csic.esnih.gov Recent studies have successfully separated the enantiomers of ethofumesate and determined their absolute configurations. csic.esnih.gov

Advances in analytical techniques, such as high-performance liquid chromatography (HPLC), have been crucial for separating and analyzing chiral compounds like ethofumesate. akjournals.com These methods are essential for studying the enantioselective behavior of pesticides in various environmental and biological systems. nyxxb.cnresearchgate.net Computer simulation technologies are also being employed to analyze the binding affinity between enantiomers and their target molecules, providing insights into the mechanisms of enantioselective activity. nyxxb.cn

Table: Enantioselective Properties of Ethofumesate

Property Finding Source(s)
Herbicidal Activity (R)-ethofumesate shows greater activity against Portulaca grandiflora than (S)-ethofumesate. csic.esnih.gov
Environmental Fate Adsorption, degradation, and leaching in soils show minimal enantioselectivity. csic.esnih.gov

| Enantiomerization | Interconversion between enantiomers does not appear to occur in soils. | csic.esnih.gov |

Novel Insights into Plant-Herbicide Interactions at the Molecular Level

Ethofumesate's primary mode of action is the inhibition of very long-chain fatty acid (VLCFA) synthesis. mdpi.compurdue.edu This disruption of lipid synthesis affects the development of the plant cuticle, leading to characteristic injury symptoms. researchgate.net These symptoms include stunted growth, epinasty (downward bending of leaves), swelling of the crown, and wrinkled, deformed leaves. purdue.edu

Recent research has delved deeper into the molecular interactions between ethofumesate and its target enzymes. It is understood that ethofumesate inhibits the multi-enzymatic complex acyl-CoA elongase, which blocks the elongation of fatty acid chains. researchgate.net This inhibition of lipid synthesis is a key focus of ongoing research to understand the precise binding mechanisms and potential for developing new herbicides. cambridge.org

The study of plant-herbicide interactions is increasingly utilizing advanced technologies like image-based plant phenotyping. mdpi.compreprints.org Techniques such as hyperspectral, multispectral, and fluorescence imaging can detect subtle changes in plants caused by herbicide stress, providing valuable data on the mode of action and plant responses at a physiological level. mdpi.comresearchgate.net These technologies help in understanding how plants metabolize and react to different chemical compounds. mdpi.com

Strategies for Sustainable Management of Herbicide Resistance

The repeated use of herbicides with the same mode of action is a major factor in the development of herbicide-resistant weed populations. purdue.edu Resistance to ethofumesate has been documented in annual bluegrass (Poa annua) on golf courses and in grass seed production fields. usda.govbioone.orgresearchgate.net

To combat this, integrated weed management (IWM) strategies are crucial. uidaho.eduresearchgate.net These strategies emphasize a diversified approach to weed control to reduce the selection pressure for resistance. Key components of a sustainable resistance management program include:

Rotation of Herbicides: Alternating between herbicides with different modes of action is a fundamental strategy. hracglobal.comweedscience.org

Crop Rotation: Planting different crops allows for the use of a wider variety of weed control methods, including different herbicides and cultivation techniques. hracglobal.com

Non-Chemical Control: Incorporating cultural practices like stale seedbeds, competitive crop varieties, and mechanical weed control can reduce reliance on herbicides. hracglobal.com

Tank-Mixing: Using a combination of herbicides with different modes of action in a single application can be effective against a broader spectrum of weeds and delay resistance. uidaho.edu

Monitoring and Scouting: Regularly scouting fields helps in the early detection of resistant weed patches, allowing for targeted management before they spread. uidaho.edu

Recent studies have surveyed the extent of ethofumesate resistance in Poa annua across various regions, highlighting the need for proactive and diverse management practices to maintain the effectiveness of this herbicide. usda.gov

Table: Documented Ethofumesate Resistance in Poa annua

Location Type Resistant Populations Found Source(s)
U.S. Golf Courses Populations in Alabama, California, Indiana, and Oregon showed varying levels of resistance. usda.gov

Development of Advanced Environmental Monitoring and Fate Modeling Tools

Understanding the environmental fate of herbicides like ethofumesate is critical for assessing their potential risks. regulations.gov Ethofumesate is considered moderately mobile in soil, but its leaching potential can be influenced by factors like soil organic carbon content. csic.esherts.ac.uk

Advanced analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography (LC), are being developed and refined for the sensitive detection and quantification of ethofumesate and its metabolites in environmental samples like soil and water. akjournals.comresearchgate.net These methods are essential for monitoring programs that track the presence and persistence of pesticide residues in the environment. akjournals.com

Furthermore, environmental fate modeling tools are becoming more sophisticated. These models help predict the behavior of pesticides in the environment, considering factors like degradation, adsorption, and transport. europa.eu For chiral pesticides like ethofumesate, it is important for these models to account for the potential differences in the environmental behavior of each enantiomer, although studies on ethofumesate have shown negligible enantioselectivity in soil processes like degradation and leaching. csic.esnih.gov The development of these tools supports regulatory risk assessments and the implementation of measures to protect environmental quality. regulations.goveuropa.eu

Table: Compounds Mentioned

Compound Name
This compound
(S)-ethofumesate
Ethofumesate
2-keto-ethofumesate
Open-ring-2-keto-ethofumesate
Ethofumesate-2-hydroxy
Cinnamaldehyde
Citronellal
Citronellol
Glyphosate (B1671968)
Diuron
Norflurazon
Pronamide
Phenmedipham
Desmedipham (B1670296)
Prosulfocarb
Metribuzin (B1676530)
Clodinafop-propargyl
Cloquintocet-mexyl
Pretilachlor
Uniconazole
Furalaxyl
Tebuconazole
Diclofop-methyl
Diclofop
Metaldehyde
Oryzalin (B97938)
Carbeetamide
Chloorprofam

Q & A

Q. How can researchers determine effective concentrations of (R)-ethofumesate for weed control in field trials?

To establish efficacy, conduct dose-response experiments using randomized block designs with at least four replications. Evaluate weed control thresholds (e.g., 85–90% waterhemp suppression) at 13, 19, and 26 days after planting (DAP). Ethofumesate rates of 4.5–7.5 pt/A are typically required for sustained control, while sub-lethal rates (1.5–3.0 pt/A) fail to meet thresholds .

Q. What methodologies are recommended for assessing this compound’s phytotoxicity on non-target crops?

Use greenhouse bioassays to evaluate crop tolerance by applying ethofumesate preemergence (PRE) or postemergence. Measure parameters like ground coverage, biomass reduction, and chlorosis. For example, ethofumesate PRE caused 55% control in early-maturing rice but had minimal effects on wheat and oats, suggesting species-specific tolerance .

Q. How should analytical methods for quantifying this compound residues be validated?

Employ high-performance liquid chromatography (HPLC) with UV detection, ensuring calibration curves cover expected residue ranges (e.g., 0.1–10 ppm). Validate precision, accuracy, and recovery rates using spiked soil or plant samples. Include quality controls and reference standards per guidelines in chemical safety data sheets .

Q. What soil incorporation techniques optimize this compound’s herbicidal activity?

Use tillage equipment to incorporate ethofumesate 0.5–1 inch deep post-application. Compare PRE applications with mechanical incorporation under varying rainfall conditions. Ethofumesate PRE outperforms shallow tillage when activated by ≥0.8 inches of rainfall within 7 DAP .

Q. How can researchers standardize experimental designs for dose-response studies?

Apply factorial designs with ethofumesate rates (e.g., 1.5–7.5 pt/A) and environmental variables (e.g., soil moisture). Use ANOVA to assess interactions between rates and activation methods. Ensure statistical power by including ≥4 replicates and controlling for spatial variability .

Advanced Research Questions

Q. How can environmental variables like rainfall and soil moisture be integrated into predictive models for this compound efficacy?

Develop regression models using ethofumesate’s physical properties (e.g., KOC = 350, water solubility = 110 mg/L) and field data. Correlate rainfall timing/intensity with weed control outcomes. For instance, ≥0.8 inches of rainfall within 7 DAP is critical for activation, while drought reduces solubility and bioavailability .

Q. What strategies resolve contradictions between laboratory and field data on this compound’s persistence?

Conduct parallel lab/field studies under controlled vs. natural conditions. Analyze discrepancies using soil adsorption coefficients (KOC) and moisture gradients. Lab studies may overestimate efficacy if rainfall simulations inadequately replicate field conditions .

Q. How do synergistic interactions between this compound and chloroacetamide herbicides enhance weed control?

Test tank mixtures with Dual Magnum (S-metolachlor) in split-plot designs. Chloroacetamides compensate for ethofumesate’s soil adsorption limitations by providing rapid, water-soluble activity. Evaluate weed suppression duration and crop safety, noting that Dual Magnum reduces reliance on rainfall for activation .

Q. What experimental approaches identify mechanisms of this compound resistance in weed populations?

Use whole-plant dose-response assays and molecular screening (e.g., PCR for target-site mutations). Compare resistant vs. susceptible biotypes for metabolic enzyme activity (e.g., cytochrome P450). Sub-lethal rates (1.5 pt/A) may accelerate resistance evolution, necessitating long-term monitoring .

Q. How can researchers model the environmental fate of this compound to assess leaching risks?

Utilize fugacity models parameterized with soil half-life (t½), KOC, and solubility data. Validate predictions with lysimeter studies measuring ethofumesate mobility in sandy vs. clay soils. High KOC values indicate low leaching potential, but prolonged drought may increase surface runoff .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.